(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid
Description
This boronic acid derivative (CAS: 1704096-52-5; molecular formula: C₁₃H₁₇BFNO₆S) features a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety linked via a sulfonyl group to a 3-fluorophenylboronic acid core. The compound is classified as a research-grade chemical, with strict storage requirements (-80°C for long-term stability) and a purity >98% . Notably, it has been discontinued by some suppliers (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO6S/c15-11-9-10(14(17)18)1-2-12(11)23(19,20)16-5-3-13(4-6-16)21-7-8-22-13/h1-2,9,17-18H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQHVNUVYGHANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCO3)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that enhances its interaction with biological targets. Its molecular formula is , and it possesses a boronic acid functional group that is known for its ability to form reversible covalent bonds with diols, making it a candidate for various biochemical applications.
| Property | Value |
|---|---|
| Molecular Weight | 305.17 g/mol |
| CAS Number | 1704096-52-5 |
| Solubility | Soluble in DMSO |
| pKa | Approximately 8.0 |
- Inhibition of Enzymatic Activity : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites. This property may be exploited in the development of therapeutic agents targeting various diseases, including cancer and diabetes.
- Receptor Modulation : The compound has shown potential in modulating sigma receptors, which are implicated in neuroprotection and the modulation of pain pathways. Specifically, it may bind selectively to σ1 receptors, influencing cellular signaling pathways involved in cell survival and apoptosis .
Therapeutic Applications
Research indicates that (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid could have applications in:
- Cancer Treatment : Its ability to target specific receptors and inhibit tumor growth has been demonstrated in preclinical studies using mouse models . The compound's selectivity for cancer cells over normal cells suggests a favorable therapeutic index.
- Neurological Disorders : Given its interaction with sigma receptors, there is potential for this compound in treating conditions such as depression and anxiety disorders.
Case Study 1: Sigma Receptor Binding Affinity
A study evaluated the binding affinity of compounds similar to (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid for sigma receptors. The results indicated that derivatives exhibited high affinity (K(i) values ranging from 5 to 20 nM) for σ1 receptors, suggesting significant potential for therapeutic applications .
Case Study 2: Antitumor Activity
In vivo studies demonstrated that treatment with this compound significantly reduced tumor growth in xenograft models of human carcinoma. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Research Findings
Recent publications have highlighted various aspects of the biological activity of this compound:
- Selectivity : The compound exhibits high selectivity for sigma receptors compared to other targets, which is crucial for minimizing side effects associated with broader-spectrum drugs .
- Pharmacokinetics : Studies on the pharmacokinetic profile indicate favorable absorption and distribution characteristics, enhancing its viability as a therapeutic agent .
Table 2: Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Sigma Receptor Binding | High affinity (K(i) = 5–20 nM) |
| Antitumor Efficacy | Significant tumor growth inhibition |
| Pharmacokinetic Profile | Favorable absorption and distribution |
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by its substituents. Key analogues include:
Key Observations :
- Electronic Effects: The 3-fluoro substituent in the target compound enhances electrophilicity at the boron center, improving reactivity in cross-coupling compared to non-fluorinated analogues .
- Spirocyclic vs.
- Discontinuation Trends : The target compound and its analogue (CAS: 754149-09-2) were discontinued, while chlorinated or anthracene-functionalized variants remain available, suggesting fluorinated spirocyclic boronic acids may face stability or synthesis hurdles .
Physicochemical and Stability Profiles
The target compound’s low aqueous solubility and stringent storage requirements limit its practicality compared to more stable derivatives. Chlorinated analogues may offer better stability for in vivo applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
